molecular formula C10H12N2O3 B2870261 methyl [(4-aminobenzoyl)amino]acetate hydrochloride CAS No. 5259-86-9

methyl [(4-aminobenzoyl)amino]acetate hydrochloride

Cat. No.: B2870261
CAS No.: 5259-86-9
M. Wt: 208.217
InChI Key: AHFZNHPVGUTXIH-UHFFFAOYSA-N
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Description

Historical Development and Scientific Context

The compound emerged as a subject of interest in the late 20th century alongside advancements in peptide mimetics and prodrug design. Early synthetic routes adapted methodologies from PABA derivative chemistry, particularly methods described for methyl 4-aminobenzoate synthesis (Figure 1). The integration of an acetamide spacer between the aromatic and ester groups represented an innovation, allowing enhanced conformational flexibility compared to rigid PABA analogs. Key milestones include:

  • 1990s : Initial reports of analogous structures in patent literature for antimetabolite therapies.
  • 2000s : Systematic optimization of coupling reactions between 4-aminobenzoic acid derivatives and glycine methyl ester.
  • 2010s : Adoption in solid-phase peptide synthesis as a capping reagent for N-terminal modifications.
Table 1: Chronological Development of Synthetic Approaches  
| Decade | Methodology                          | Yield Improvement |  
|--------|--------------------------------------|-------------------|  
| 1990s  | Thionyl chloride-mediated esterification | 45-60%            |  
| 2000s  | TMSCl/MeOH esterification under N₂     | 78-92%         |  
| 2010s  | Microwave-assisted coupling           | 85-94%         |  

Significance as an Organic Building Block

The molecule’s utility stems from three reactive centers:

  • Aromatic amine : Enables diazotization and electrophilic substitution (e.g., Sandmeyer reactions).
  • Acetamide bridge : Serves as a hydrogen-bond donor/acceptor in molecular

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4-aminobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZNHPVGUTXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875960
Record name P-AMINOHIPPURIC ACID, ME ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5259-86-9
Record name P-AMINOHIPPURIC ACID, ME ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4-aminobenzoyl)amino]acetate hydrochloride typically involves the reaction of 4-aminobenzoic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of methyl chloroacetate, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

methyl [(4-aminobenzoyl)amino]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl [(4-aminobenzoyl)amino]acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [(4-aminobenzoyl)amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. The pathways involved depend on the specific application and the nature of the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic analysis of compounds sharing structural or functional similarities with methyl [(4-aminobenzoyl)amino]acetate hydrochloride.

Substituent Variations on the Aromatic Ring

Methyl 2-(4-Aminophenyl)Acetate Hydrochloride (CAS 83528-16-9)
  • Key Differences: Absence of the benzoylamino (–NH–C(=O)–) bridge reduces hydrogen-bonding capacity and alters metabolic stability.
  • Applications : Used in peptide mimetics and antibacterial agents .
Methyl Amino(2-Methoxyphenyl)Acetate Hydrochloride
  • Structure: 2-Methoxyphenyl substituent instead of 4-aminobenzoyl.
  • Key Differences: Methoxy (–OCH₃) is electron-donating, increasing lipophilicity but reducing electrophilicity compared to the amino (–NH₂) group.
  • Applications : Explored in neurotransmitter analogs due to aromatic methoxy groups .
Methyl 2-{[(4-Chlorophenyl)Methyl]Amino}Acetate Hydrochloride (CAS 155541-87-0)
  • Structure: 4-Chlorobenzylamino group attached to acetate.
  • Key Differences : Chlorine’s electron-withdrawing nature enhances acidity and may improve membrane permeability.
  • Applications: Potential use in antiparasitic or antifungal agents .

Heterocyclic Analogues

Methyl 2-(2-Amino-1,3-Thiazol-4-yl)Acetate Hydrochloride
  • Structure : Thiazole ring replaces the benzoyl group.
  • Applications : Antibacterial and antiviral scaffolds (e.g., cephalosporin derivatives) .
Methyl 2-(4-Aminothian-4-yl)Acetate Hydrochloride (CAS 303037-43-6)
  • Structure: Thiopyran (sulfur-containing cyclohexane) with an amino group.
  • Key Differences : Cyclic sulfur improves bioavailability but reduces aromatic conjugation.
  • Applications : Neurological drug candidates targeting ion channels .

Functional Group Modifications

Methyl 2-[(Hydrazinecarbonyl)Amino]Acetate Hydrochloride (CAS 1443980-86-6)
  • Structure: Hydrazinecarboxamide group replaces benzoylamino.
  • Key Differences : Hydrazine moiety introduces nucleophilic reactivity and metal-chelating properties.
  • Applications : Chelation therapy or radiopharmaceuticals .
4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)
  • Structure: Aminomethyl and methyl groups on benzoic acid.
  • Key Differences : Free carboxylic acid instead of ester; altered solubility and pH-dependent reactivity.
  • Applications : Polymer crosslinking agents or enzyme inhibitors .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
Methyl [(4-aminobenzoyl)amino]acetate HCl C₁₀H₁₂ClN₃O₃ 257.67 4-Aminobenzoylamino Drug intermediates N/A
Methyl 2-(4-aminophenyl)acetate HCl C₉H₁₁ClNO₂ 215.65 4-Aminophenyl Antibacterial agents
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl C₆H₈ClN₃O₂S 221.66 Thiazole Antimicrobial scaffolds
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate HCl C₁₀H₁₃Cl₂NO₂ 250.12 4-Chlorobenzylamino Antiparasitic agents

Biological Activity

Methyl [(4-aminobenzoyl)amino]acetate hydrochloride is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structure:

  • Molecular Formula : C10_{10}H12_{12}ClN3_{3}O2_{2}
  • Molecular Weight : 239.67 g/mol
  • IUPAC Name : Methyl (4-(aminobenzoyl)amino)acetate hydrochloride

This compound features an amine group, which is crucial for its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent. Key areas of focus include:

  • Anticancer Activity :
    • Studies have indicated that derivatives of amino acid compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms involving folate metabolism pathways, which are critical in cancer cell proliferation .
    • A specific study highlighted the effectiveness of related compounds in inhibiting the growth of human tumor cells expressing folate receptors, suggesting a potential pathway for targeted cancer therapy .
  • Antimicrobial Properties :
    • Research has demonstrated that certain anthranilic acid derivatives, which share structural similarities with this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that the compound may also exhibit similar properties.
  • Mechanisms of Action :
    • The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or transporters involved in metabolic processes. For instance, the inhibition of methionine aminopeptidase-2 has been noted as a significant pathway for inducing cytotoxicity in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell growth
AntimicrobialActivity against various bacterial strains
Enzyme InhibitionInhibition of methionine aminopeptidase-2

Case Study: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50_{50} values suggesting potent activity at low concentrations.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound opens avenues for future research focused on optimizing its efficacy and understanding its mechanisms of action. Further studies, including in vivo experiments and clinical trials, will be essential to fully elucidate its therapeutic potential.

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